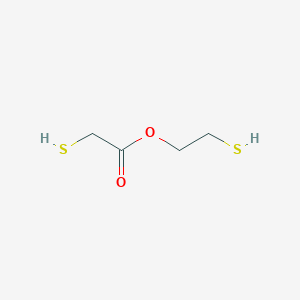
Acetic acid, mercapto-, 2-mercaptoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, mercapto-, 2-mercaptoethyl ester is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a fruit-like aroma. This compound is commonly used as a flavoring agent and spice synergist in various food products such as fruits, vegetables, biscuits, candy, and alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, mercapto-, 2-mercaptoethyl ester can be synthesized by reacting ethanoic anhydride with 2-mercaptoethanol. The specific reaction conditions can be adjusted according to laboratory requirements . The reaction typically involves the following steps:
- Mixing ethanoic anhydride and 2-mercaptoethanol in a suitable solvent.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through distillation or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The process involves:
- Large-scale mixing of ethanoic anhydride and 2-mercaptoethanol.
- Controlled heating and reaction monitoring.
- Industrial purification methods such as distillation, crystallization, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, mercapto-, 2-mercaptoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Various esters and thioesters.
Applications De Recherche Scientifique
Acetic acid, mercapto-, 2-mercaptoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of acetic acid, mercapto-, 2-mercaptoethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, proteins, and other biomolecules.
Pathways: The compound can modulate enzymatic activity, influence protein folding, and participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, mercapto-, ethyl ester: Similar structure but with an ethyl group instead of a 2-mercaptoethyl group.
Acetic acid, mercapto-, methyl ester: Contains a methyl group instead of a 2-mercaptoethyl group.
Polyethylene glycol, mercaptoPEG acid: A polymeric compound with similar functional groups.
Uniqueness
Acetic acid, mercapto-, 2-mercaptoethyl ester is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its applications in multiple fields. Its fruit-like aroma also makes it valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
38705-47-4 |
|---|---|
Formule moléculaire |
C4H8O2S2 |
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
2-sulfanylethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O2S2/c5-4(3-8)6-1-2-7/h7-8H,1-3H2 |
Clé InChI |
FVDQMWJUZJOJSO-UHFFFAOYSA-N |
SMILES canonique |
C(CS)OC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


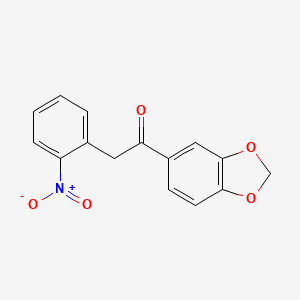
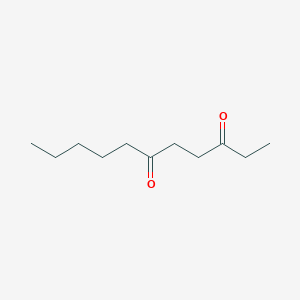


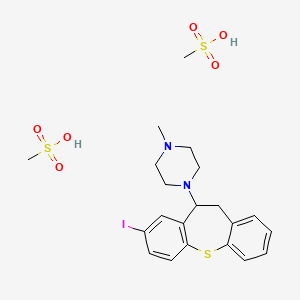

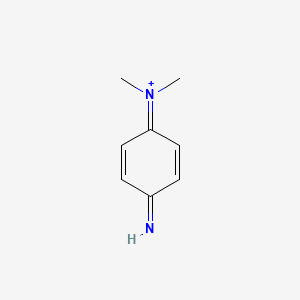
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
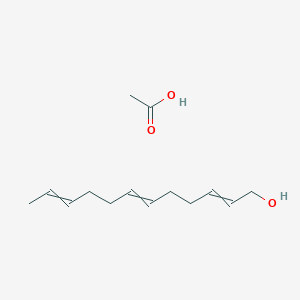


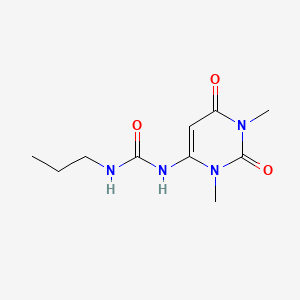
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
